7-Methyl-1,4-oxazepane hydrochloride
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, industry, or research .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis analysis includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the reactants and products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis Methods : Research by Das, Srivastava, and Panda (2010) developed a highly efficient method for synthesizing chiral 1,4-oxazepanes, including (R)-7-methyl-1,4-oxazepane, from Garner aldehyde. This method highlights the importance of reductive amination and intramolecular cyclization in producing these compounds (S. Das, A. Srivastava, & G. Panda, 2010).
Lipase Catalyzed Processes : Aurell et al. (2014) demonstrated the use of lipase-catalyzed regioselective lactamization in synthesizing N-Boc (2R)-1,4-oxazepane-2-carboxylic acid. This approach uses SpinChem rotating flow cell technology, simplifying enzyme recycling and work-up (C. Aurell et al., 2014).
Synthesis from N-propargylamines : Vessally et al. (2016) reviewed the synthesis of 1,4-oxazepane derivatives from N-propargylamines. This work emphasizes the importance of atom economy and short synthetic routes in creating these structures (E. Vessally et al., 2016).
Biological Applications
Dopamine Receptor Ligands : A study by Audouze, Nielsen, and Peters (2004) focused on synthesizing morpholine and 1,4-oxazepane derivatives as selective ligands for the dopamine D4 receptor. These ligands are potential candidates for antipsychotic drugs without extrapyramidal side effects (K. Audouze, E. Nielsen, & D. Peters, 2004).
GIRK Channel Inhibition : Kuzhikandathil and Oxford (2002) discovered that SCH23390, a close relative of (R)-7-methyl-1,4-oxazepane hydrochloride, inhibits G protein-coupled inwardly rectifying potassium (GIRK) channels. This finding suggests potential physiological significance and necessitates reevaluation of studies using SCH23390 as a diagnostic of D1 receptor function (E. Kuzhikandathil & G. Oxford, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-methyl-1,4-oxazepane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6-2-3-7-4-5-8-6;/h6-7H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFRUTSERHJURU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCO1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138175-27-4 |
Source
|
Record name | 7-methyl-1,4-oxazepane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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